2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Description
“2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the IUPAC name 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride . It has a molecular weight of 197.71 . The compound is typically stored at room temperature and is available in a solid form .
Molecular Structure Analysis
The InChI code for “2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is 1S/C11H15N.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(11)12;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 197.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 2,2-dimethyl-1-nitrosoindene followed by the reaction with methylamine and subsequent hydrochloride salt formation.", "Starting Materials": [ "2,2-dimethyl-1-nitrosoindene", "Methylamine", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethyl-1-nitrosoindene in methanol.", "Step 2: Add a solution of sodium borohydride in methanol dropwise to the above solution with stirring at room temperature.", "Step 3: After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2,2-dimethyl-2,3-dihydro-1H-indene as a yellow oil.", "Step 6: Dissolve 2,2-dimethyl-2,3-dihydro-1H-indene in methanol and add methylamine hydrochloride.", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Add hydrochloric acid to the reaction mixture to obtain 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride as a white solid." ] } | |
CAS RN |
1006917-01-6 |
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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